Allyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate

Description

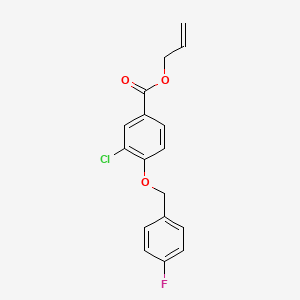

Allyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with a chlorine atom at the 3-position and a 4-fluorobenzyl ether group at the 4-position. The allyl ester moiety enhances its reactivity, making it a candidate for further functionalization in pharmaceutical or materials chemistry.

Properties

Molecular Formula |

C17H14ClFO3 |

|---|---|

Molecular Weight |

320.7 g/mol |

IUPAC Name |

prop-2-enyl 3-chloro-4-[(4-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C17H14ClFO3/c1-2-9-21-17(20)13-5-8-16(15(18)10-13)22-11-12-3-6-14(19)7-4-12/h2-8,10H,1,9,11H2 |

InChI Key |

WLNULFWKBNKBTD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate typically involves the esterification of 3-chloro-4-((4-fluorobenzyl)oxy)benzoic acid with allyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Allyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or diols.

Reduction: The chloro substituent can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Dechlorinated derivatives.

Substitution: Substituted benzoates with various functional groups.

Scientific Research Applications

Allyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate is utilized in several scientific research areas:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The allyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several synthesized derivatives reported in recent literature. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atom in the target compound likely increases electrophilicity at the benzoate core compared to methyl or p-tolyl groups in analogs .

- Fluorine Substituent Effects : The 4-fluorobenzyl group in the target compound and B1 introduces steric and electronic effects similar to those observed in B1’s synthesis, where fluorinated benzyl ethers enhance thermal stability .

- Ester Reactivity : The allyl ester in the target compound may exhibit higher reactivity in hydrolysis or cross-coupling reactions compared to methyl esters (e.g., Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate) due to the allyl group’s lability .

Yield Drivers :

Spectroscopic and Physicochemical Properties

- NMR Trends :

- The 4-fluorobenzyl group in the target compound would produce distinct $ ^1\text{H} $ NMR signals (e.g., aromatic protons at δ ~7.3–7.5 ppm, coupled with $ ^{19}\text{F} $) similar to B1 .

- Allyl protons in the ester moiety are expected to resonate as a multiplet near δ 4.5–5.5 ppm, as seen in methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate .

- Thermal Stability: Fluorinated benzyl ethers (as in B1 and the target compound) typically exhibit higher thermal stability than non-fluorinated analogs due to strong C-F bonds .

Biological Activity

Allyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the current knowledge regarding its biological activity, including its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SARs).

Chemical Structure

The compound can be structurally represented as follows:

This structure features an allyl group, a chloro substituent, and a fluorobenzyl ether, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the chloro and fluorobenzyl groups suggests potential interactions with protein binding sites, which may influence cellular signaling pathways.

Antiproliferative Effects

Studies have shown that derivatives of benzoates can exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds structurally related to this compound have been tested in vitro against various cancer cell lines, such as HeLa and A549 cells, using the MTT assay.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | X |

| This compound | A549 | Y |

Note: Specific IC50 values are currently unavailable in the literature but are critical for evaluating efficacy.

Mechanistic Studies

The compound's mechanism was explored through various assays assessing cell viability and apoptosis induction. For example, the compound may induce apoptosis in cancer cells through caspase activation pathways.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the phenyl ring significantly affect biological activity. The introduction of electron-withdrawing groups like fluorine enhances potency by increasing lipophilicity and improving binding affinity to target proteins.

Case Studies

- Case Study 1 : A study investigated the effects of this compound on human cervical carcinoma cells (HeLa). The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for therapeutic applications in oncology.

- Case Study 2 : Another study focused on the compound's interaction with TRPV4 channels. Compounds structurally related to this compound were evaluated for their agonistic or antagonistic effects on TRPV4, which plays a role in pain signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.